4-Acetamidobenzenesulfinic acid sodium salt properties
4-Acetamidobenzenesulfinic acid sodium salt properties
An In-depth Technical Guide to 4-Acetamidobenzenesulfinic Acid Sodium Salt
Introduction
4-Acetamidobenzenesulfinic acid sodium salt (Na-p-ABS) is a specialized organic chemical compound of significant interest to researchers in synthetic chemistry and drug discovery. As a derivative of benzenesulfinic acid, it serves as a versatile and stable intermediate. Its structure, featuring a reactive sulfinate group and a protected aniline, makes it a valuable building block for the synthesis of more complex molecules, particularly in the construction of sulfur-containing heterocycles and as a precursor to the widely important sulfonamide class of compounds. This guide provides a comprehensive overview of its properties, synthesis, applications, and handling protocols, designed for professionals in the chemical and pharmaceutical sciences.
Chemical and Physical Properties
4-Acetamidobenzenesulfinic acid sodium salt is typically available as a dihydrate, which is a white to off-white crystalline powder. The compound's stability and solubility are key factors in its utility as a reagent in various chemical transformations. Below is a summary of its core physicochemical properties.
| Property | Value | Reference(s) |
| CAS Number | 15898-43-8 | [1],[2],[3] |
| Molecular Formula | C₈H₈NNaO₃S | [1],[3],[4] |
| Molecular Weight | 221.21 g/mol (Anhydrous) | [2],[3] |
| Molecular Weight | 257.24 g/mol (Dihydrate) | ,[5] |
| Melting Point | >270 °C | [1] |
| Solubility | Slightly soluble in Water, DMSO, and Methanol. | [1] |
| Appearance | White to Almost white powder to crystal | |
| Storage Temperature | Room Temperature, under inert atmosphere, protect from moisture. | [1], |
| InChI Key | CPCFZBOTLAEGND-UHFFFAOYSA-M | [3],[4] |
Synthesis and Manufacturing
The primary route for synthesizing 4-acetamidobenzenesulfinic acid involves the reduction of its corresponding sulfonyl chloride, 4-acetamidobenzenesulfonyl chloride. This precursor is readily synthesized from acetanilide through chlorosulfonation. The entire process is a well-established, two-step procedure that offers high yields.
Step 1: Synthesis of 4-Acetamidobenzenesulfonyl Chloride
The foundational step is the electrophilic aromatic substitution on acetanilide using chlorosulfonic acid. The acetamido group is an ortho-, para- director; however, due to steric hindrance at the ortho position, the para-substituted product is predominantly formed.
Experimental Protocol
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In a suitable reaction vessel equipped with a stirrer and temperature control, carefully add 1.0 mole of acetanilide in portions to 3.0 moles of chlorosulfonic acid, ensuring the temperature is maintained at approximately 40°C.[6]
-
After the addition is complete, heat the mixture to 60°C and stir for 60 minutes.[6]
-
Cool the reaction mixture slightly, then add 1.2 moles of thionyl chloride dropwise over 2 hours. Continue stirring until the evolution of gas ceases.[6]
-
For work-up, carefully pour the reaction mixture onto crushed ice with stirring.[6]
-
The precipitated solid, 4-acetamidobenzenesulfonyl chloride, is collected by vacuum filtration and washed thoroughly with cold water.[6] The resulting product can be used in the next step, often without further purification.
Step 2: Synthesis of 4-Acetamidobenzenesulfinic Acid Sodium Salt
The sulfonyl chloride is reduced to the corresponding sulfinic acid using a reducing agent like sodium sulfite. The reaction is performed in an aqueous solution, and the sodium salt is formed in situ.[7]
Experimental Protocol
-
Prepare a solution of 1.0 mole of crystallized sodium sulfite (Na₂SO₃·7H₂O) in 500 mL of water.[7]
-
Add the crude 4-acetamidobenzenesulfonyl chloride (from 0.5 mole of acetanilide) to the sodium sulfite solution.[7]
-
Shake or stir the mixture vigorously for two hours at room temperature.[7]
-
During the reaction, maintain a slightly alkaline pH by periodically adding small portions of a 50% sodium hydroxide solution.[7]
-
After two hours, filter the reaction mixture to remove any unreacted starting material.
-
The filtrate contains the desired sodium 4-acetamidobenzenesulfinate. While the free acid can be precipitated by acidification, the sodium salt is often used directly in solution or isolated by evaporating the solvent.[7] For purification, the salt can be precipitated from the aqueous solution by adding ethanol.[8]
Synthesis Workflow Diagram
Caption: Overall synthesis pathway from Acetanilide to the target compound.
Applications in Research and Drug Development
While direct therapeutic applications of 4-acetamidobenzenesulfinic acid sodium salt are not widely documented, its value lies in its role as a key synthetic intermediate.
Precursor for Sulfonamide Synthesis
The sulfinic acid group can be re-oxidized to the highly reactive sulfonyl chloride. This makes it a stable, storable precursor to 4-acetamidobenzenesulfonyl chloride, a critical building block for the synthesis of sulfa drugs and other sulfonamide-containing molecules.[9] Sulfonamides are a broad class of compounds with extensive pharmacological applications, including antimicrobial, anticancer, and antiviral activities.[9]
Caption: Role as a precursor in the synthesis of diverse sulfonamides.
Role in Organic Synthesis
Benzenesulfinic acid and its salts are versatile reagents in modern organic synthesis.[10] They serve as a source for the sulfonyl moiety in various coupling reactions. For instance, they are used in copper-catalyzed reactions to construct complex molecules like aryl sulfones.[8] Furthermore, they can act as traceless linkers in solid-phase synthesis, enabling the efficient production of diverse organic compounds.[10] The reactivity of 4-acetamidobenzenesulfinic acid sodium salt is analogous, allowing for its use in creating sulfones and other sulfur-containing compounds through C-S bond formation.
Component in Dye Synthesis
The compound has been identified as a component used in the preparation of Cyanine dyes.[2] Cyanine dyes are a class of synthetic dyes that have applications in various fields, including photography, biotechnology for staining, and as fluorescence probes.
Safety, Handling, and Storage
According to available safety data, 4-acetamidobenzenesulfinic acid sodium salt and its dihydrate are not classified as hazardous substances.[11] However, standard laboratory precautions should always be observed.
| Safety Aspect | Guideline | Reference(s) |
| Personal Protection | Wear suitable protective clothing, gloves, and eye/face protection. Ensure adequate ventilation or use a local exhaust system. | [11],[12] |
| Handling | Avoid contact with skin, eyes, and clothing. Avoid creating dust. Wash hands thoroughly after handling. | [11],[12],[13] |
| Inhalation | If inhaled, remove the person to fresh air. If feeling unwell, seek medical advice. | [11],[13] |
| Skin Contact | Take off contaminated clothing. Rinse skin well with plenty of water. If irritation occurs, seek medical advice. | [11],[13] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. If irritation persists, get medical attention. | [11],[13] |
| Storage | Keep container tightly closed. Store in a cool, dry, well-ventilated place. The material is hygroscopic and should be kept under an inert atmosphere. | [1],[13] |
| Spill | Pick up and arrange disposal without creating dust. Prevent product from entering drains. | [11],[12] |
Conclusion
4-Acetamidobenzenesulfinic acid sodium salt is a chemical of significant practical utility, primarily serving as a stable and versatile intermediate in organic synthesis. Its straightforward two-step synthesis from readily available starting materials makes it an accessible reagent. For researchers in drug discovery, it represents a storable precursor to the 4-acetamidobenzenesulfonyl moiety, a cornerstone for building libraries of pharmacologically relevant sulfonamides. Its applications in dye synthesis and as a reagent in modern coupling reactions further underscore its importance. Adherence to standard safety protocols ensures its safe handling and use in a research and development setting.
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